N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-3-yl group at the 4-position. The pyrazole moiety is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide group.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-15(12(2)22-11)16(20)17-4-5-19-9-14(8-18-19)13-3-6-21-10-13/h3,6-10H,4-5H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZHXWGIKNUQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like water or organic solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various substituted furans, pyrazoles, and carboxamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway. This makes it a candidate for developing anti-inflammatory drugs.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific receptors involved in cell proliferation and survival.
Biological Research
The compound's ability to interact with biological macromolecules opens avenues for various applications:
- Enzyme Inhibition : It may act as an inhibitor for enzymes associated with inflammatory responses and tumor growth, making it valuable in drug discovery efforts .
- Signal Transduction Modulation : Research indicates that this compound can influence key signaling pathways such as MAPK, which are crucial in cellular responses to stress and growth factors.
Material Science
In addition to its biological applications, this compound has potential uses in material science:
- Polymer Development : The compound can serve as a precursor for synthesizing advanced polymers with unique properties due to its heterocyclic structure .
- Agrochemical Synthesis : It is also being explored as a building block for creating agrochemicals that enhance crop protection and yield .
Molecular Targets
The primary targets include:
- Inflammatory Enzymes : Such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of inflammatory mediators.
- Cancer Pathways : Targeting pathways such as PI3K/Akt and MAPK can lead to altered cell survival and proliferation dynamics.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to four N-substituted pyrazoline derivatives reported in , focusing on substituent effects, aromaticity, and conformational flexibility.
Table 1: Structural Comparison of Pyrazole/Pyrazoline Derivatives
| Compound Name | Core Structure | Substituents (Pyrazole/Pyrazoline) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazole | 4-(furan-3-yl), ethyl-linked carboxamide | 2,5-dimethylfuran-3-carboxamide |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) | Pyrazoline | 4-fluorophenyl, phenyl | Aldehyde at N1 |
| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) | Pyrazoline | 4-bromophenyl, 4-fluorophenyl | Aldehyde at N1 |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) | Pyrazoline | 4-chlorophenyl, 4-fluorophenyl | Acetyl group at N1 |
| 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4) | Pyrazoline | 4-fluorophenyl, phenyl | Propionyl group at N1 |
Key Differences:
Core Saturation: The target compound features a fully aromatic pyrazole ring, whereas compounds 1–4 are pyrazolines (dihydro-pyrazoles).
Substituent Effects :
- The target compound’s 4-position is substituted with a furan-3-yl group, contrasting with the halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) in analogs 1–3. Furan’s oxygen atom may enhance hydrogen-bonding capacity compared to halogens.
- The ethyl-linked 2,5-dimethylfuran-3-carboxamide in the target compound introduces a bulky, electron-rich substituent, differing from the simpler aldehyde or ketone groups in analogs 1–4. This could influence solubility and metabolic stability.
Electronic Properties : Halogen substituents (e.g., F, Br, Cl) in analogs 1–4 impart electron-withdrawing effects, whereas furan’s oxygen provides electron-donating character, altering charge distribution and reactivity.
Implications of Structural Variations
Crystallographic Behavior : confirms that substituents significantly impact crystal packing. For example, halogenated aryl groups in analogs 1–4 facilitate π-stacking and halogen bonding, whereas the target compound’s furan and carboxamide groups may promote hydrogen bonding or dipole interactions .
Pyrazolines with halogenated aryl groups (e.g., 1–4) are often explored as antimicrobial or anti-inflammatory agents. The target compound’s furan-carboxamide motif could align with kinase inhibitor scaffolds, leveraging hydrogen-bonding interactions.
Synthetic Accessibility : The ethyl linker in the target compound may introduce synthetic challenges (e.g., regioselectivity in pyrazole formation) compared to the direct N-substitution in analogs 1–4.
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that incorporates various functional groups known for their biological activity. The presence of furan and pyrazole moieties in its structure suggests potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by its molecular formula and molecular weight of approximately 286.33 g/mol. Its structure features a furan ring, a pyrazole ring, and a carboxamide functional group, which enhances solubility and biological interactions.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and pyrazole rings have shown effectiveness against various bacterial strains, including drug-resistant bacteria. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the growth of pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .
- Anticancer Properties : Certain derivatives have been investigated for their anticancer potential. The interaction of these compounds with specific cellular targets can lead to apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : Some studies suggest that furan-containing compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It can bind to receptors on cell membranes, influencing signal transduction processes.
- Molecular Interactions : The presence of hydrogen bond donors/acceptors in its structure facilitates interactions with biological macromolecules .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrazole derivatives against drug-resistant strains. Compounds similar to this compound showed significant inhibition with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .
- Anticancer Research : In vitro studies on furan-pyrazole derivatives revealed their potential to induce apoptosis in breast cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
